molecular formula C7H5F9O B1621084 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane CAS No. 502482-28-2

2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane

Cat. No. B1621084
CAS RN: 502482-28-2
M. Wt: 276.1 g/mol
InChI Key: AYTYEHSXMRNMKA-UHFFFAOYSA-N
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Description

“2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is a chemical compound with the molecular formula C7H5F9O . It is also known by other names such as 4,4-Bis(trifluoromethyl)-1,2-epoxy-5,5,5-trifluoropentane and 3-(Nonafluoro-tert-butyl)propen-1,2-oxide .


Molecular Structure Analysis

The molecular weight of “this compound” is 276.10 g/mol . The InChI string representation of its structure is InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 12.5 Ų .

Scientific Research Applications

Environmental Degradation and Fate

Studies on polyfluoroalkyl chemicals, which may include compounds similar to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane, have shown that microbial degradation plays a significant role in their environmental fate. Liu and Avendaño (2013) reviewed microbial degradation pathways, highlighting the transformation of polyfluoroalkyl into perfluoroalkyl acids (PFAAs) through environmental processes, underscoring the importance of understanding these compounds' biodegradability and degradation products for environmental risk assessment (Liu & Mejia Avendaño, 2013).

Fluoroalkylation in Aqueous Media

The progress of fluoroalkylation reactions, including those involving oxirane structures, in aqueous media, has been comprehensively reviewed. The unique effects of fluorinated functionalities on molecules make these reactions significant for the development of pharmaceuticals, agrochemicals, and functional materials. Song et al. (2018) emphasized the environmental-friendly aspect of these reactions, providing insight into green chemistry advancements (Song et al., 2018).

Polymerization and Material Science

The synthesis and applications of vegetable oil-derived epoxy monomers, where oxirane rings are critical, have been explored in the context of creating materials with improved mechanical properties and lower environmental impact. Wang and Schuman (2013) discussed the potential of such epoxy monomers derived from renewable sources for fabricating structural composites, indicating a sustainable approach to material science (Wang & Schuman, 2013).

Copolymerization with Carbon Dioxide

The copolymerization of oxiranes, including structures akin to this compound, with carbon dioxide to produce polycarbonates represents a novel approach to utilizing greenhouse gases for producing value-added materials. Ang et al. (2015) reviewed advancements in catalysts facilitating this copolymerization, highlighting the environmental benefits of converting CO2 into useful polymers (Ang et al., 2015).

Mechanism of Action

Target of Action

It’s known that this compound is a precursor to a trifluoromethyl chiral auxiliary .

Mode of Action

It’s known that it promotes a highly diastereoselective simmons-smith cyclopropanation . This suggests that it may interact with its targets to induce specific stereochemical configurations in the resulting compounds.

Biochemical Pathways

Given its role in promoting diastereoselective cyclopropanation , it may influence pathways involving the formation of cyclopropane rings, which are common in many biologically active compounds.

Pharmacokinetics

Its physical and chemical properties such as density (17±01 g/cm3), boiling point (604±350 °C at 760 mmHg), and molecular weight (180048) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Its role in promoting diastereoselective cyclopropanation suggests that it may influence the stereochemical configuration of resulting compounds, potentially affecting their biological activity.

properties

IUPAC Name

2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTYEHSXMRNMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379708
Record name 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502482-28-2
Record name 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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